Ethyl 3-cyano-2-methoxybenzoate
Description
Ethyl 3-cyano-2-methoxybenzoate is an ester derivative of benzoic acid featuring a cyano (-CN) group at the 3-position and a methoxy (-OCH₃) group at the 2-position of the aromatic ring. The compound’s molecular formula is inferred as C₁₁H₁₁NO₃, with a molecular weight of 205.21 g/mol based on its closest isomer, ethyl 3-methoxy-5-cyanobenzoate (CAS 661458-28-2) .
Key structural features include:
- Ethyl ester group: Enhances lipophilicity compared to methyl esters.
- Electron-withdrawing cyano group: Influences electronic properties and reactivity.
- Methoxy group: Contributes to solubility in organic solvents and steric effects.
Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
ethyl 3-cyano-2-methoxybenzoate |
InChI |
InChI=1S/C11H11NO3/c1-3-15-11(13)9-6-4-5-8(7-12)10(9)14-2/h4-6H,3H2,1-2H3 |
InChI Key |
KCCLMESCYFWIGA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1OC)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Methyl 3-Cyano-2-Methoxybenzoate
- Molecular Formula: C₁₀H₉NO₃ .
- Molecular Weight : 191.2 g/mol .
- Key Differences: The methyl ester reduces steric bulk and increases polarity compared to the ethyl analog. Safety data indicates acute oral toxicity (Category 4, H302), with hazards including harmful effects if swallowed . Applications: Used as an intermediate in heterocyclic synthesis (e.g., imidazoles and quinolines) .
Ethyl 2-Methoxybenzoate
- Molecular Formula : C₁₀H₁₂O₃ .
- Molecular Weight : 180.20 g/mol .
- Key Differences: Lacks the cyano group, reducing electron-withdrawing effects and reactivity. Physical properties: Soluble in ethanol, with documented IR, MS, and NMR spectra . Applications: Commonly used as a flavoring agent or fragrance component due to its ester functionality .
Ethyl 3-Methoxy-5-Cyanobenzoate (Positional Isomer)
- Molecular Formula: C₁₁H₁₁NO₃ .
- Molecular Weight : 205.21 g/mol .
- Key Differences: Substituent positions: Cyano at 5-position and methoxy at 3-position alter electronic distribution and steric interactions. Applications: Reported in materials science (e.g., fluorescent sensors for copper ions) and coordination polymers .
Data Table: Comparative Properties of Analogs
*Inferred properties based on positional isomer .
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